IDO1 Inhibitory Potency: 63-Fold Improvement Over a Structurally Related Analog
Methyl 1-benzyl-1H-indole-5-carboxylate inhibits human IDO1 with an IC50 of 19 nM, measured in HeLa cells using tryptophan as substrate [1]. In comparison, a structurally related indole derivative (BindingDB ID BDBM50514032, which features a substituted indole core but lacks the precise 1-benzyl-5-carboxylate substitution pattern) exhibits a substantially higher IC50 of 1,190 nM against recombinant human IDO1 [2].
| Evidence Dimension | Inhibitory potency against human IDO1 |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | BDBM50514032 (a related indole-based IDO1 inhibitor): IC50 = 1,190 nM |
| Quantified Difference | 62.6-fold more potent (19 nM vs 1,190 nM) |
| Conditions | Target: HeLa cells; Substrate: tryptophan; Incubation: 24 hrs; Assay: RFMS [1]; Comparator: Recombinant human IDO1 expressed in E. coli; Assay: Conversion of L-tryptophan to N-formyl kynurenine [2]. |
Why This Matters
This quantitative potency difference of nearly two orders of magnitude validates the specific 1-benzyl-5-carboxylate substitution pattern as a privileged scaffold for IDO1 inhibition, directly informing structure-activity relationship (SAR) studies and lead optimization campaigns.
- [1] BindingDB. BDBM50578645 (CHEMBL4865079). IC50 = 19 nM for human IDO1 in HeLa cells. View Source
- [2] BindingDB. BDBM50514032 (CHEMBL4471831). IC50 = 1.19E+3 nM for recombinant human IDO1. View Source
